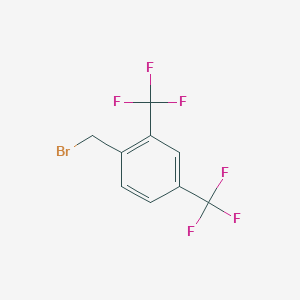

2,4-Bis(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFFFUJOWAJJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333839 | |

| Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140690-56-8 | |

| Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzyl Bromide: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,4-Bis(trifluoromethyl)benzyl bromide. This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2,4-bis(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds. The presence of two electron-withdrawing trifluoromethyl groups on the aromatic ring significantly influences its reactivity and the properties of its derivatives. This guide includes a compilation of its physical and chemical properties, detailed experimental protocols for its synthesis and representative reactions, and a discussion of its relevance in the development of bioactive molecules.

Chemical and Physical Properties

This compound, with the CAS number 140690-56-8, is a clear, colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrF₆ | [2] |

| Molecular Weight | 307.03 g/mol | [2] |

| CAS Number | 140690-56-8 | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.637 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.451 | [2] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [2] |

| InChI | 1S/C9H5BrF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2 | [2] |

| SMILES | FC(F)(F)c1ccc(CBr)c(c1)C(F)(F)F | [2] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂Br) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the downfield region (around 7.5-8.0 ppm).

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbons attached to the trifluoromethyl groups showing characteristic quartet splitting due to C-F coupling.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the CH₂ group (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (in the 1000-1350 cm⁻¹ region). The C-Br stretching frequency is typically observed in the fingerprint region (500-600 cm⁻¹).

Synthesis and Experimental Protocols

This compound can be synthesized from the corresponding 2,4-bis(trifluoromethyl)benzyl alcohol through a bromination reaction.

Synthesis of 2,4-Bis(trifluoromethyl)benzyl Alcohol

A common route to benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde.

Experimental Protocol: Reduction of 2,4-Bis(trifluoromethyl)benzoic Acid

Caption: Workflow for the synthesis of 2,4-bis(trifluoromethyl)benzyl alcohol.

Detailed Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-bis(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite®.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2,4-bis(trifluoromethyl)benzyl alcohol.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Bromination of 2,4-Bis(trifluoromethyl)benzyl Alcohol

The synthesized alcohol can be converted to the target benzyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃).

Experimental Protocol: Bromination with PBr₃

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Bis(trifluoromethyl)benzyl bromide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-bis(trifluoromethyl)benzyl bromide, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound, also known as 1-(bromomethyl)-2,4-bis(trifluoromethyl)benzene, is a halogenated aromatic compound with the chemical formula C₉H₅BrF₆.[1][2] Its structure features a benzene ring substituted with two trifluoromethyl groups and a bromomethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 140690-56-8 | [1][2] |

| Molecular Formula | C₉H₅BrF₆ | [1][2] |

| Molecular Weight | 307.03 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Density | 1.637 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4480-1.4530 | [2] |

| Assay (GC) | ≥96.0% | [2] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials and desired scale of the reaction.

Route 1: Free-Radical Bromination of 2,4-Bis(trifluoromethyl)toluene

This method involves the selective bromination of the benzylic position of 2,4-bis(trifluoromethyl)toluene using a free-radical initiator. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it allows for a controlled release of bromine, minimizing side reactions.[3][4]

Experimental Protocol:

-

Reaction Setup: A solution of 2,4-bis(trifluoromethyl)toluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: N-Bromosuccinimide (NBS) (1.05-1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp or a high-intensity visible light source to initiate the radical chain reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthesis of this compound via Free-Radical Bromination

Caption: Synthetic pathway for this compound from 2,4-bis(trifluoromethyl)toluene.

Route 2: Bromination of 2,4-Bis(trifluoromethyl)benzyl alcohol

This alternative synthesis involves the conversion of the corresponding benzyl alcohol to the bromide using a brominating agent. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[5]

Experimental Protocol:

-

Reaction Setup: 2,4-Bis(trifluoromethyl)benzyl alcohol (1.0 eq.) is dissolved in an anhydrous aprotic solvent, such as diethyl ether or dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃) (0.33-0.5 eq.) is added dropwise to the cooled solution with vigorous stirring.

-

Reaction Conditions: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.

-

Work-up: The reaction is carefully quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound, which can be further purified by vacuum distillation.

Diagram 2: Synthesis of this compound from Benzyl Alcohol

Caption: Synthesis of this compound from its corresponding benzyl alcohol.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~4.6 (s, 2H, -CH₂Br), 7.5-8.0 (m, 3H, Ar-H) |

| ¹³C NMR | δ (ppm): ~30 (-CH₂Br), 120-140 (aromatic carbons, with C-F couplings) |

| ¹⁹F NMR | δ (ppm): ~ -63 (s, 3F, Ar-CF₃), ~ -64 (s, 3F, Ar-CF₃) |

| IR (cm⁻¹) | ~3050 (Ar-H), ~1600, 1480 (C=C), ~1300-1100 (C-F), ~1200 (C-Br) |

| Mass Spec (m/z) | M⁺ at ~306/308 (due to Br isotopes), fragments corresponding to loss of Br and CF₃ |

Note: The spectroscopic data presented in Table 2 are predicted values based on the analysis of structurally similar compounds and general spectroscopic principles.[1][6][7] Experimental verification is recommended for synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) and a complex multiplet pattern for the aromatic protons.

-

¹³C NMR: The carbon NMR will display a signal for the benzylic carbon and several signals for the aromatic carbons, which will exhibit splitting due to coupling with the fluorine atoms of the trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR should show two distinct singlets for the two non-equivalent trifluoromethyl groups on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for aromatic C-H stretching, aromatic C=C stretching, C-F stretching of the trifluoromethyl groups, and the C-Br stretching of the benzyl bromide moiety are expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of the bromine atom and trifluoromethyl groups.

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of two trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The reactive benzyl bromide functionality allows for its facile incorporation into a wide range of molecular scaffolds through nucleophilic substitution reactions.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.

Diagram 3: General Laboratory Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,4-Bis(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzyl bromide, a halogenated aromatic hydrocarbon, is a versatile reagent and building block in organic synthesis. Its utility stems from the reactive benzylic bromide functional group, which readily participates in nucleophilic substitution reactions. The presence of two strong electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring significantly influences its reactivity and stability, making a thorough understanding of its chemical properties essential for its effective application in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the reactivity and stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 140690-56-8 | [1] |

| Molecular Formula | C₉H₅BrF₆ | [1] |

| Molecular Weight | 307.03 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | |

| Density | 1.637 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.451 | [1] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [1] |

Reactivity

The reactivity of this compound is dominated by the lability of the carbon-bromine bond at the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions. As a primary benzylic halide, it typically undergoes reactions via an Sₙ2 mechanism. The two electron-withdrawing trifluoromethyl groups on the aromatic ring play a crucial role in modulating its reactivity.

Nucleophilic Substitution Reactions

This compound reacts with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. The general scheme for this transformation is depicted below:

Figure 1: General nucleophilic substitution reaction.

The electron-withdrawing nature of the trifluoromethyl groups is expected to increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack. However, steric hindrance from the ortho-trifluoromethyl group might also play a role.

3.1.1. Williamson Ether Synthesis

The reaction of this compound with alkoxides or phenoxides provides a straightforward route to the corresponding ethers.

Experimental Protocol: Synthesis of Benzyl Ethers

A general procedure for the synthesis of benzyl ethers using a fluorinated benzyl bromide is as follows[2]:

-

To a solution of the alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 8-10 equivalents) in small portions at 0 °C under an argon atmosphere.

-

Allow the reaction mixture to warm to room temperature and then add the fluorinated benzyl bromide (e.g., this compound) (8-10 equivalents).

-

Stir the reaction mixture for 16 hours at room temperature.

-

Quench the excess sodium hydride by the slow addition of methanol.

-

Remove the volatile materials under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate solvent system) to afford the desired ether.

Note: The yields for the synthesis of various fluorinated benzyl ethers of methyl-α-D-mannopyranoside ranged from 13% to 88%, highlighting that the specific substrate and reaction conditions significantly impact the outcome.[2]

3.1.2. N-Alkylation of Amines

Primary and secondary amines can be alkylated with this compound to yield the corresponding secondary and tertiary amines. Over-alkylation to form quaternary ammonium salts is a potential side reaction.

Experimental Protocol: N-Alkylation of a Primary Amine [1][3][4]

-

To a solution of the primary amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

-

Add this compound (1.1-1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 80 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired N-alkylated amine.

Note: A study on the aqueous N-alkylation of various amines with benzyl bromides reported isolated yields ranging from 89% to 94% for the formation of tertiary amines.[3]

Hammett Analysis and Electronic Effects

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. For the nucleophilic substitution of substituted benzyl bromides, a positive rho (ρ) value is generally observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the Sₙ2 transition state.

A Hammett plot for the activation of various substituted benzyl bromides by a Co(I) complex showed a positive correlation for electron-withdrawing groups, consistent with an Sₙ2-type mechanism[5]. While specific data for this compound is not available, the strong electron-withdrawing nature of the two trifluoromethyl groups (σₚ for CF₃ = +0.54) would predict a significantly enhanced reactivity towards nucleophiles compared to unsubstituted benzyl bromide in such reactions.

Figure 2: Sₙ2 reaction pathway for this compound.

Stability

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. While generally stable under recommended storage conditions, it is susceptible to degradation under certain environmental influences.

General Stability and Storage

This compound is stable under normal conditions. For long-term storage, it should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. It is also recommended to store it under an inert atmosphere.

Incompatible Materials

Contact with the following materials should be avoided:

-

Strong oxidizing agents: Can lead to vigorous, exothermic reactions.

-

Strong acids and bases: Can promote decomposition and side reactions.

-

Strong reducing agents: May react with the benzylic bromide.

-

Moisture: The compound is moisture-sensitive and can hydrolyze.

Degradation Pathways

4.3.1. Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form the corresponding 2,4-bis(trifluoromethyl)benzyl alcohol and hydrobromic acid. This reaction is a nucleophilic substitution with water acting as the nucleophile. The rate of hydrolysis is expected to be dependent on the solvent, pH, and temperature.

Figure 3: Hydrolysis of this compound.

4.3.2. Thermal Decomposition

Upon heating, particularly at elevated temperatures, this compound can decompose. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).

4.3.3. Photochemical Decomposition

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods[6][7][8][9][10]. A typical forced degradation study would involve subjecting this compound to the following conditions:

-

Acidic Hydrolysis: Refluxing in 0.1 N HCl.

-

Basic Hydrolysis: Refluxing in 0.1 N NaOH.

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 70-80 °C).

-

Photolytic Degradation: Exposing a solution to UV and visible light.

Experimental Protocol: General Procedure for Forced Degradation [7][8][9]

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For each stress condition, treat the solution as described above for a specified period.

-

At various time points, withdraw aliquots of the stressed solutions.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a suitable stability-indicating method, such as HPLC with UV or MS detection, to quantify the parent compound and detect and quantify any degradation products.

Figure 4: Workflow for forced degradation studies.

Conclusion

This compound is a highly reactive and useful synthetic intermediate. Its reactivity is characterized by facile Sₙ2 displacement of the benzylic bromide, a process that is electronically activated by the two trifluoromethyl substituents. While stable under appropriate storage conditions, it is susceptible to hydrolysis, and care must be taken to avoid contact with moisture and other incompatible materials. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is paramount for its successful and safe application in the synthesis of complex organic molecules. Further quantitative studies on the kinetics of its reactions and a detailed characterization of its degradation products would be beneficial for expanding its utility in various fields of chemical research.

References

- 1. rsc.org [rsc.org]

- 2. wiserpub.com [wiserpub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chiral-labs.com [chiral-labs.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzyl bromide (CAS Number: 140690-56-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Bis(trifluoromethyl)benzyl bromide, a key building block in medicinal chemistry and organic synthesis. The strategic incorporation of two trifluoromethyl (CF3) groups on the benzyl moiety significantly influences the compound's reactivity and the physicochemical properties of its derivatives, making it a valuable reagent for the development of novel therapeutic agents and functional materials.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C9H5BrF6. The presence of the electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the benzylic carbon, making it a highly reactive alkylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 140690-56-8 | |

| Molecular Formula | C9H5BrF6 | |

| Molecular Weight | 307.03 g/mol | |

| Density | 1.637 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.451 | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Boiling Point | Data not available at standard pressure. | |

| Melting Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; poorly soluble in water. | Inferred from similar compounds[1] |

Synthesis and Experimental Protocols

Synthesis from 2,4-Bis(trifluoromethyl)benzyl alcohol

This method involves the conversion of the hydroxyl group of 2,4-bis(trifluoromethyl)benzyl alcohol to a bromide.

General Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-bis(trifluoromethyl)benzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or toluene) under an inert atmosphere (e.g., nitrogen or argon), a brominating agent such as phosphorus tribromide (PBr3) is added dropwise at a reduced temperature (e.g., 0 °C).[1][2]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Work-up: The reaction is quenched by the slow addition of water or an ice-water mixture. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) and brine.[1][2]

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[2]

Synthesis by Free-Radical Bromination of 2,4-Bis(trifluoromethyl)toluene

This approach involves the selective bromination of the benzylic position of 2,4-bis(trifluoromethyl)toluene.

General Experimental Protocol:

-

Reaction Setup: A mixture of 2,4-bis(trifluoromethyl)toluene, a brominating agent such as N-bromosuccinimide (NBS), and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is prepared.[3]

-

Initiation and Progression: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by GC or TLC.[3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and a mild reducing agent solution (e.g., sodium thiosulfate) to remove any remaining bromine.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to afford the desired this compound.[3]

Applications in Drug Discovery and Development

The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] While there are no currently marketed drugs that specifically contain the 2,4-bis(trifluoromethyl)benzyl moiety, this structural motif is of significant interest in the design of novel therapeutic agents.

The utility of related trifluoromethylphenyl-containing compounds is exemplified by the celecoxib analogue, TFM-C (4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).[6] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7][8] TFM-C, despite being a much weaker COX-2 inhibitor, exhibits potent anti-inflammatory and neuroprotective effects through COX-2-independent mechanisms.[6] This suggests that the trifluoromethylphenyl group can confer novel pharmacological activities.

Signaling Pathways

The biological activities of compounds containing trifluoromethylphenyl groups, such as the celecoxib analogue TFM-C, suggest their potential to modulate key cellular signaling pathways involved in inflammation and cellular stress.

Modulation of the Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[9] TFM-C has been shown to induce a gene expression signature enriched for UPR/ER stress response genes.[6] This indicates that compounds with a trifluoromethylphenyl moiety may exert their effects by modulating this critical pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 3. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and potential applications of 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides context based on related chemical structures to support research and development activities.

Chemical and Physical Properties

1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene, also known as 2,4-bis(trifluoromethyl)benzyl bromide, is a halogenated aromatic compound. The presence of two electron-withdrawing trifluoromethyl groups and a reactive bromomethyl group makes it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene

| Property | Value | Source |

| CAS Number | 140690-56-8 | [1] |

| Molecular Formula | C₉H₅BrF₆ | |

| Molecular Weight | 307.03 g/mol | |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.637 g/mL at 25 °C | |

| Refractive Index | n20/D 1.451 | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Purity | 95% |

Spectral Data

Reactivity and Synthesis

The reactivity of 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene is dominated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the benzylic position. The trifluoromethyl groups are strong electron-withdrawing groups, which can influence the reactivity of the aromatic ring.

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene is not publicly documented. However, a plausible synthetic route can be derived from standard organic chemistry transformations and protocols for similar compounds. A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding methylbenzene derivative using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

Hypothetical Synthesis of 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene

A potential synthesis could involve the bromination of 1-methyl-2,4-bis(trifluoromethyl)benzene.

Reaction:

1-methyl-2,4-bis(trifluoromethyl)benzene + NBS → 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene + Succinimide

Experimental Procedure (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-2,4-bis(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN, ~0.02 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene.

References

An In-depth Technical Guide on the Molecular Structure and Spectra of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details the structural characteristics, summarizes available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides standardized experimental protocols for these analytical techniques. Visualizations of the molecular structure and a general workflow for spectroscopic analysis are included to facilitate understanding and practical application.

Introduction

1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene, with the chemical formula C₉H₅BrF₆, is a substituted toluene derivative featuring two trifluoromethyl groups and a bromomethyl group attached to the benzene ring.[1] Its Chemical Abstracts Service (CAS) registry number is 32247-96-4.[1][2] The presence of the electron-withdrawing trifluoromethyl groups and the reactive bromomethyl functionality makes it a versatile building block in organic synthesis. Understanding its molecular structure and spectral characteristics is crucial for its application in the development of novel chemical entities.

Molecular Structure

The structure of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene consists of a central benzene ring. A bromomethyl group (-CH₂Br) is attached to the first carbon, and two trifluoromethyl groups (-CF₃) are located at the third and fifth positions of the ring.

Caption: Molecular structure of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Singlet | 2H | -CH₂Br |

| ~7.8 | Singlet | 1H | Ar-H (para to CH₂Br) |

| ~7.9 | Singlet | 2H | Ar-H (ortho to CH₂Br) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity (due to F coupling) | Assignment |

| ~32 | Singlet | -CH₂Br |

| ~122 | Quartet | Ar-C (para to CH₂Br) |

| ~124 | Quartet (¹JCF ≈ 272 Hz) | -CF₃ |

| ~130 | Singlet | Ar-C (ortho to CH₂Br) |

| ~132 | Quartet | Ar-C (ipso to -CF₃) |

| ~140 | Singlet | Ar-C (ipso to -CH₂Br) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

Note: The predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| 2970-2950 | Weak | C-H stretch (aliphatic) |

| 1610, 1590, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1350-1120 | Strong | C-F stretch |

| 1280-1270 | Strong | C-F stretch |

| 1170-1130 | Strong | C-F stretch |

| 680-660 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook provides a mass spectrum for 3,5-Bis(trifluoromethyl)benzyl bromide.[1]

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 306, 308 | Variable | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 227 | High | [M-Br]⁺ |

| 207 | Medium | [M-Br-HF]⁺ |

| 178 | Medium | [C₇H₄F₃]⁺ |

| 159 | Low | [C₇H₄F₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Data Acquisition and Processing: The instrument's software will record the mass-to-charge ratio (m/z) and relative abundance of the detected ions, generating the mass spectrum.

Logical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and spectroscopic characteristics of 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene. The tabulated spectral data, though partially predictive, offers a solid foundation for the identification and characterization of this compound. The outlined experimental protocols provide a standardized approach for researchers to obtain high-quality spectroscopic data. The visualizations included are intended to aid in the conceptual understanding of the molecule's structure and the analytical workflow. This information is valuable for professionals engaged in synthetic chemistry and drug development who utilize this and similar fluorinated compounds in their research.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Bis(trifluoromethyl)benzyl Bromide

For Immediate Release

This document provides a comprehensive technical guide on the safe handling and use of 2,4-Bis(trifluoromethyl)benzyl bromide (CAS No: 140690-56-8), a key reagent in pharmaceutical research and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, hazards, and requisite safety protocols to ensure a secure laboratory environment.

Chemical and Physical Properties

This compound is a flammable liquid and vapor that requires careful handling. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 140690-56-8 | [1] |

| Molecular Formula | (CF₃)₂C₆H₃CH₂Br | |

| Molecular Weight | 307.03 g/mol | |

| Appearance | Liquid | [2] |

| Density | 1.637 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.451 | [1] |

| Flash Point | 54 °C (129.2 °F) - closed cup |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] Inhalation may cause respiratory irritation. It is also a lachrymator, meaning it can cause tearing.[4]

| Hazard Classification | Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[5] |

Signal Word: Danger

Safe Handling and Storage

Proper handling and storage are paramount to mitigating the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Avoid breathing mist, vapors, or spray.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6] Flame-retardant clothing is also recommended.

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Use non-sparking tools.[2]

-

Take precautionary measures against static discharge.[2]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store locked up.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]

Experimental Workflow for Safe Use

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][6] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Accidental Release and Firefighting

Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation.[2][6] Remove all sources of ignition.[2] Absorb the spill with an inert material such as sand or diatomite and place it in a suitable container for disposal.[2][6] Do not let the product enter drains.

Firefighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[6] Water may be ineffective but can be used to cool exposed containers.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3] Hazardous combustion products can include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[3][6]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[6] Waste should be treated as hazardous.[2] Do not dispose of it in the sewer system.

This technical guide provides a summary of the essential safety information for this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. canbipharm.com [canbipharm.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on 2,4-Bis(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for the process, specifically tailored for 2,4-bis(trifluoromethyl)benzyl bromide. This information is critical for the effective use of this reagent in research and development, particularly in synthetic chemistry and drug discovery.

Core Data Presentation: Solubility

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Observations on Structurally Similar Compounds |

| Halogenated | Dichloromethane, Chloroform | High | 4-(Trifluoromethyl)benzyl bromide is slightly soluble in chloroform[1]. 4-(Trifluoromethoxy)benzyl bromide shows good solubility in dichloromethane and chloroform[2]. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | 4-(Trifluoromethoxy)benzyl bromide exhibits good solubility in ether[2]. |

| Aromatic | Toluene, Benzene | High | The synthesis of a related compound, 2-(trifluoromethyl)benzyl bromide, utilizes toluene as a solvent, implying good solubility[3]. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderate to High | Often used as reaction solvents for similar benzyl bromides. |

| Alcohols | Methanol, Ethanol | Low to Moderate | 4-(Trifluoromethyl)benzyl bromide is slightly soluble in methanol[1]. |

| Nonpolar Hydrocarbons | Hexanes, Cyclohexane | Low to Moderate | Expected to be soluble due to its nonpolar nature. |

| Aqueous | Water | Insoluble | 4-(Trifluoromethyl)benzyl bromide is insoluble in water[1]. 4-(Trifluoromethoxy)benzyl bromide has poor solubility in water[2]. The analogous compound phosgene hydrolyzes in water[4]. |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent. This method, commonly known as the shake-flask method, is a standard approach for solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Safety Precautions: this compound is a hazardous substance.[5] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the handling and analysis of this compound.

References

The Synthetic Utility of 2,4-Bis(trifluoromethyl)benzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzyl bromide, also known as 1-(bromomethyl)-2,4-bis(trifluoromethyl)benzene, is a fluorinated organic compound of significant interest in synthetic organic chemistry. The presence of two electron-withdrawing trifluoromethyl groups on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it a highly reactive and versatile reagent for the introduction of the 2,4-bis(trifluoromethyl)benzyl moiety into a wide range of molecules. This structural motif is of particular importance in the development of novel pharmaceuticals and agrochemicals, as the trifluoromethyl groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key synthetic pathways.

Core Applications in Organic Synthesis

The primary application of this compound lies in nucleophilic substitution reactions, where it serves as a potent electrophile for the alkylation of various nucleophiles. These reactions are fundamental in constructing complex molecular architectures with tailored properties.

N-Alkylation of Amines and Heterocycles

The reaction of this compound with primary and secondary amines, as well as nitrogen-containing heterocycles, provides a direct route to N-benzylated compounds. These products are valuable intermediates in medicinal chemistry. For instance, the analogous 3,5-bis(trifluoromethyl)benzyl bromide is a key reagent in the synthesis of non-peptidic neurokinin NK1 receptor antagonists. While specific examples for the 2,4-isomer are less documented in readily available literature, its reactivity profile suggests its utility in similar synthetic strategies.

A general representation of the N-alkylation reaction is as follows:

Caption: General workflow for the N-alkylation of amines.

O-Alkylation of Alcohols and Phenols

The synthesis of ethers is another important application, achieved through the Williamson ether synthesis. Alcohols and phenols, upon deprotonation with a suitable base, act as nucleophiles to displace the bromide from this compound. The resulting ethers are of interest in materials science and as intermediates for further functionalization.

S-Alkylation of Thiols

Similarly, thiols can be readily alkylated to form thioethers (sulfides). These compounds are prevalent in various biologically active molecules and can serve as precursors for the synthesis of sulfoxides and sulfones, which are also important functional groups in medicinal chemistry.

Quantitative Data Summary

While specific yield and reaction condition data for this compound are not abundantly available in public literature, data from analogous reactions with its isomers can provide valuable insights into its expected reactivity. The following table summarizes typical reaction conditions and yields for the benzylation of various nucleophiles with substituted benzyl bromides.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| Primary Amine | Benzylamine | K₂CO₃ | DMF | 25 | 12 | ~95% | Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine[1] |

| Azide | Sodium Azide | - | DMSO/H₂O | 23-40 | 8-10 | 94% | Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene[2] |

| Alcohol | Benzyl alcohol | NaH | Toluene | Reflux | 1 | 97% | Preparation of 2-benzyloxypyridine[1] |

| Thiol | Thiophenol | Et₃N | CH₂Cl₂ | 0 - rt | 2 | >90% | General S-alkylation protocols |

Experimental Protocols

The following are detailed, generalized experimental protocols for key synthetic transformations involving this compound, based on established methodologies for similar reagents.

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

-

Reagents and Setup:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

-

Procedure:

-

To the round-bottom flask, add the primary amine and anhydrous DMF.

-

Add potassium carbonate to the solution and stir the suspension at room temperature.

-

Slowly add a solution of this compound in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Experimental workflow for N-alkylation.

Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)

-

Reagents and Setup:

-

Phenol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a dropping funnel.

-

-

Procedure:

-

To the flask under a nitrogen atmosphere, add the phenol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound in THF dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

-

Caption: Experimental workflow for O-alkylation.

Synthesis of this compound

The precursor to this compound, 2,4-bis(trifluoromethyl)benzaldehyde, can be synthesized from 1,3-bis(trifluoromethyl)benzene.[3] The final bromination step to yield the target compound typically involves the reduction of the aldehyde to the corresponding alcohol, followed by bromination.

Caption: Synthetic pathway to the title compound.

Conclusion

This compound is a valuable reagent for the introduction of the 2,4-bis(trifluoromethyl)benzyl group into organic molecules. Its high reactivity in nucleophilic substitution reactions makes it a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While specific documented examples for this particular isomer are somewhat limited in the public domain, its reactivity can be inferred from its structural analogues. The provided protocols offer a solid foundation for researchers to utilize this reagent in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Alkylation of Amines with 2,4-Bis(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of the 2,4-bis(trifluoromethyl)benzyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and receptor binding affinity. The strong electron-withdrawing nature of the two trifluoromethyl groups can influence the pKa of the parent amine and introduce a unique steric and electronic profile. This document provides a detailed protocol for the N-alkylation of amines using 2,4-bis(trifluoromethyl)benzyl bromide, a common and effective alkylating agent for this purpose.

Data Presentation

| Amine Substrate (Example) | Product | Reaction Type | Base | Solvent | Yield (%) | Reference |

| 3,5-Bis(trifluoromethyl)benzylamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | Nucleophilic Aromatic Substitution | K₂CO₃ | DMF | 98 | [1] |

Note: The data presented is for a related nucleophilic aromatic substitution to illustrate the potential for high-yield C-N bond formation with trifluoromethyl-substituted benzyl compounds.

Experimental Protocols

The following is a general and robust protocol for the N-alkylation of a primary or secondary amine with this compound. This procedure is based on well-established methods for N-alkylation reactions.

Materials:

-

Primary or secondary amine (1.0 equivalent)

-

This compound (1.0-1.2 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents) or another suitable base (e.g., NaH, Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., Acetonitrile, THF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq.).

-

Solvent and Base Addition: Dissolve the amine in anhydrous DMF. Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.

-

Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure the amine is deprotonated.

-

Addition of Alkylating Agent: Slowly add this compound (1.0-1.2 eq.) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to a suitable temperature (typically between room temperature and 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated amine.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the alkylation of amines with this compound.

Caption: General N-alkylation reaction.

Caption: Step-by-step experimental workflow.

References

Application Note: Derivatization of Phenols with 2,4-Bis(trifluoromethyl)benzyl Bromide for Enhanced GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. Their analysis is crucial in various fields, including environmental monitoring, food chemistry, and pharmaceutical development, due to their significant biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds. However, the direct GC-MS analysis of many phenols is challenging due to their polarity and low volatility, which can lead to poor chromatographic peak shape and low sensitivity.[1]

Derivatization is a chemical modification process that converts these polar, non-volatile compounds into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detectability by GC-MS.[1] This application note details a protocol for the derivatization of phenols using 2,4-bis(trifluoromethyl)benzyl bromide, an alkylating agent, to form stable ether derivatives that are highly amenable to GC-MS analysis. This method is analogous to the well-established derivatization using pentafluorobenzyl bromide (PFBB) and is expected to yield derivatives with excellent chromatographic properties and high sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Principle of Derivatization

The primary goal of derivatizing phenolic compounds is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar functional group. This chemical modification reduces the polarity and increases the volatility of the analyte by minimizing intermolecular hydrogen bonding.[1] The resulting derivatives are typically more thermally stable, preventing degradation at the high temperatures of the GC injector and column.[1]

Alkylation with this compound involves the reaction of the phenolic hydroxyl group with the reagent in the presence of a base to form a stable 2,4-bis(trifluoromethyl)benzyl ether derivative. The trifluoromethyl groups on the benzyl moiety enhance the electrophilicity of the benzylic carbon, facilitating the reaction, and can improve the detector response.

Advantages of this compound Derivatization

-

Formation of Stable Derivatives: The resulting ether linkage is chemically robust, leading to stable derivatives that are less susceptible to hydrolysis compared to silyl ethers.

-

Improved Volatility and Thermal Stability: The derivatization process significantly increases the volatility and thermal stability of the phenolic compounds, leading to improved peak shapes and reduced tailing in GC analysis.

-

Enhanced Sensitivity: The presence of two trifluoromethyl groups is expected to provide a strong response with electron capture detectors (ECD) and enhance sensitivity in negative chemical ionization (NCI) mass spectrometry, making this method suitable for trace-level analysis.

Experimental Protocols

Note: The following protocol is based on established methods for derivatization with pentafluorobenzyl bromide (PFBB) and may require optimization for specific phenolic compounds and matrices when using this compound.

Materials and Reagents

-

Phenol standards or sample extracts

-

This compound solution (e.g., 10% w/v in acetone or other suitable solvent)

-

Anhydrous potassium carbonate (K₂CO₃), granular

-

Organic solvents (e.g., acetone, hexane, dichloromethane), HPLC or GC grade

-

Deionized water

-

Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined screw caps)

-

Vortex mixer

-

Heating block or water bath

-

Nitrogen gas supply for evaporation

-

GC-MS system equipped with a suitable capillary column

Derivatization Protocol

-

Sample Preparation:

-

Accurately transfer a known amount of the sample or standard into a reaction vial.

-

If the sample is in a solid or non-aqueous liquid form, dissolve it in a small volume of a suitable solvent (e.g., 100 µL of acetone).

-

If the sample is aqueous, perform a liquid-liquid extraction with a water-immiscible solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of acetone).

-

-

Reagent Addition:

-

To the sample in the reaction vial, add a small amount of anhydrous potassium carbonate (approximately 10-20 mg).

-

Add an excess of the this compound solution (e.g., 50-100 µL of a 10% solution). The exact amount may need to be optimized based on the concentration of phenols in the sample.

-

-

Reaction:

-

Tightly cap the vial and briefly vortex the mixture.

-

Heat the vial in a heating block or water bath at 60-80°C for 1-2 hours.[1] The optimal reaction time and temperature should be determined experimentally.

-

-

Work-up and Extraction:

-

After the reaction, allow the vial to cool to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane to the vial.

-

Vortex vigorously for 1-2 minutes to extract the 2,4-bis(trifluoromethyl)benzyl ether derivatives into the hexane layer.[1]

-

Allow the layers to separate.

-

-

Analysis:

-

Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

-

Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

GC-MS Analysis Parameters (Example)

The following are typical GC-MS parameters and should be optimized for the specific analytes and instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Scan Range | m/z 50-550 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Quantitative Data Summary

Table 1: Performance Data for PFBB Derivatization of Halogenated Phenols in Water (µg/L) [2]

| Phenolic Compound | Limit of Detection (LOD) |

| Chlorophenols | 0.0066 - 0.0147 |

| Bromophenols | 0.0066 - 0.0147 |

| Dichlorophenols | 0.0066 - 0.0147 |

Table 2: Performance Data for PFBB Derivatization of Halogenated Phenols in Air (µg/m³) and Sediment (µg/kg) [2]

| Matrix | Phenolic Compound | Limit of Detection (LOD) |

| Air | Halogenated Phenols | 0.0033 - 0.0073 |

| Sediment | Halogenated Phenols | 0.33 - 0.73 |

Note: The above data is for PFBB derivatization and should be used as a reference. Actual LODs and LOQs for this compound derivatives will need to be experimentally determined.

Visualizations

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2,4-Bis(trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzyl bromide is a valuable electrophilic building block in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring significantly activates the benzylic position towards nucleophilic attack. This heightened reactivity makes it an excellent substrate for SN2 reactions, allowing for the facile introduction of the 2,4-bis(trifluoromethyl)benzyl moiety into a diverse range of molecules. This functional group can impart unique properties, including increased lipophilicity, metabolic stability, and altered binding affinities, which are highly desirable in drug design and the development of advanced materials.

These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution with this compound and offer detailed protocols for its reaction with common classes of nucleophiles, including amines, phenols, and thiols.

General Reaction Pathway

The nucleophilic substitution reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu:⁻) attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

Caption: General SN2 reaction pathway.

Summary of Reaction Conditions